Cas no 2679827-23-5 (rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate)

rac-ベンジル N-(1R,2S,3R,4S)-2,3,4-トリヒドロキシシクロペンチルカルバメートは、立体特異的なシクロペンタン骨格を有する有機化合物です。この化合物は、1,2,3位にヒドロキシル基が配置したシス配置の立体化学的特徴を持ち、分子内の多様な水素結合ネットワークを形成可能です。高い立体規則性と複数の官能基を備えるため、不斉合成におけるキラルビルディングブロックや医薬品中間体としての応用が期待されます。特に、糖類や核酸関連化合物の構造アナログ開発において、その剛直な骨格構造と立体選択的反応性が利点となります。

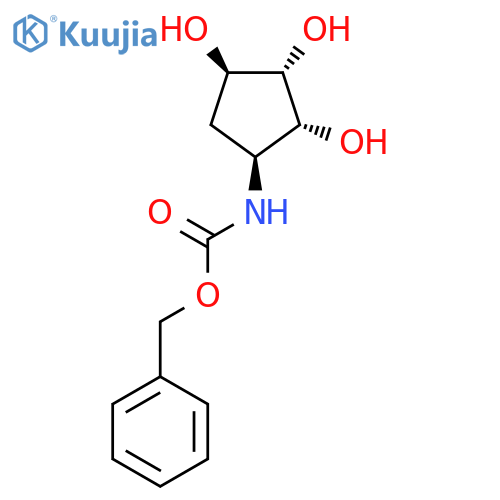

2679827-23-5 structure

商品名:rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28282596

- 2679827-23-5

- rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate

- rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate

-

- インチ: 1S/C13H17NO5/c15-10-6-9(11(16)12(10)17)14-13(18)19-7-8-4-2-1-3-5-8/h1-5,9-12,15-17H,6-7H2,(H,14,18)/t9-,10+,11+,12-/m0/s1

- InChIKey: YYNUQGOAXPKGKF-QCNOEVLYSA-N

- ほほえんだ: O[C@H]1[C@H]([C@@H](C[C@@H]1NC(=O)OCC1C=CC=CC=1)O)O

計算された属性

- せいみつぶんしりょう: 267.11067264g/mol

- どういたいしつりょう: 267.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 99Ų

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282596-5.0g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28282596-2.5g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28282596-10g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 10g |

$3622.0 | 2023-09-09 | ||

| Enamine | EN300-28282596-0.1g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28282596-0.5g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28282596-0.05g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28282596-1g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-28282596-1.0g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28282596-10.0g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28282596-0.25g |

rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |

2679827-23-5 | 95.0% | 0.25g |

$774.0 | 2025-03-19 |

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2679827-23-5 (rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量